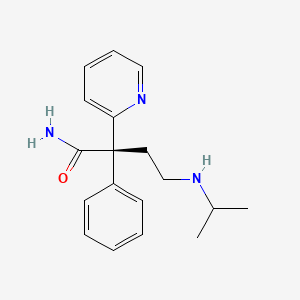

(S)-Monodes(isopropyl)disopyramide

Description

Structure

3D Structure

Properties

CAS No. |

77494-41-8 |

|---|---|

Molecular Formula |

C18H23N3O |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(2S)-2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |

InChI |

InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22)/t18-/m0/s1 |

InChI Key |

UWNSWIXIVDMCHZ-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)NCC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |

Origin of Product |

United States |

Biotransformation and Enzymatic Pathways of S Monodes Isopropyl Disopyramide Formation

Elucidation of Cytochrome P450 (CYP) Isoform Involvement

The biotransformation of disopyramide (B23233) to (S)-monodes(isopropyl)disopyramide is primarily carried out by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes concentrated in the liver. nih.gov These enzymes are responsible for the metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov

In Vitro Microsomal Metabolism Studies

In vitro studies using human liver microsomes have been instrumental in understanding the metabolism of disopyramide. These studies have shown that the N-dealkylation of disopyramide, the chemical reaction that produces monodes(isopropyl)disopyramide, is catalyzed by the liver microsomal monooxygenase system centered around cytochrome P-450. nih.gov

Research using mouse hepatic microsomes has revealed that the metabolism of disopyramide enantiomers is stereoselective. nih.gov The metabolism of (S)-(+)-disopyramide in these microsomes followed a biphasic kinetic model, suggesting the involvement of multiple CYP isozymes. nih.gov In contrast, the metabolism of (R)-(-)-disopyramide followed a single-line kinetic model, indicating that a more limited number of CYP isozymes are involved in its N-dealkylation. nih.gov

Further studies with human liver microsomes have demonstrated that the mono-N-dealkylation of disopyramide exhibits a biphasic enzyme kinetic profile. nih.gov This suggests the involvement of at least two distinct enzyme sites or components in the metabolic process in humans. nih.gov The high-affinity site is considered more significant for the metabolism of disopyramide at therapeutic concentrations. nih.gov

It has also been shown that certain drugs can induce the N-dealkylation of disopyramide. For instance, phenobarbital (B1680315) has been found to enhance this metabolic pathway. nih.gov

Recombinant Enzyme Studies for Isoform Identification

In vitro metabolic studies have pointed to the involvement of cytochrome P450 3A4 (CYP3A4) in the metabolism of disopyramide. drugs.compfizermedical.com This has been further supported by observations of significant drug interactions. For example, potent inhibitors of CYP3A4, such as the macrolide antibiotics clarithromycin (B1669154) and erythromycin, have been shown to inhibit the metabolism of disopyramide, leading to elevated plasma levels of the parent drug. drugs.comdrugs.com

Stereoselective Metabolic Processes

The metabolism of disopyramide is highly stereoselective, meaning that the two enantiomers, (S)-(+)-disopyramide and (R)-(-)-disopyramide, are metabolized at different rates and via potentially different pathways.

Enantioselective Biotransformation by Mammalian Hepatic Systems

Studies in humans have consistently demonstrated the enantioselective metabolism of disopyramide. The clearance of unbound (S)-disopyramide is significantly higher than that of unbound (R)-disopyramide. nih.gov This difference is primarily due to the stereoselective metabolism of disopyramide to its N-dealkylated metabolite, monodes(isopropyl)disopyramide (MND). nih.gov

In vivo studies have shown that the hepatic metabolic clearance of (S)-(+)-DP is significantly greater than that of (R)-(-)-DP. nih.gov This is reflected in the higher formation of (S)-MND compared to (R)-MND. psu.edu The stereoselective index for the N-dealkylation pathway, which is the ratio of the formation of (+)-(S)-MND to (-)-(R)-MND, has been found to be consistent between in vitro studies using human hepatocytes and in vivo data. nih.gov

The following table summarizes key findings from studies on the stereoselective metabolism of disopyramide:

| Parameter | (S)-(+)-Disopyramide | (R)-(-)-Disopyramide | Reference |

| Unbound Clearance (human) | 14.9 ml/min/kg | 8.59 ml/min/kg | nih.gov |

| Nonrenal Clearance (human) | 6.19 ml/min/kg | 2.32 ml/min/kg | nih.gov |

| In Vitro Metabolism (human hepatocytes) | 7.1 +/- 4.2% | 4.7 +/- 2.7% | nih.gov |

| Stereoselective Index (in vitro) | 1.51 +/- 0.11 | - | nih.gov |

| Stereoselective Index (in vivo) | 1.55 +/- 0.10 | - | nih.gov |

Biotransformation via Microorganisms and Biomimetic Systems

Microbial biotransformation utilizes microorganisms or their enzymes to perform chemical reactions on various compounds. inflibnet.ac.in This approach can be used to synthesize specific metabolites of drugs, offering a potential alternative to chemical synthesis. While the specific use of microorganisms for the production of this compound is not extensively detailed in the provided search results, the principles of microbial biotransformation suggest its feasibility. This method can offer high regio- and stereospecificity, which would be advantageous for producing the desired (S)-enantiomer. inflibnet.ac.in

Investigation of Metabolic Stability across Diverse Preclinical Species

The metabolic stability of a drug candidate is a crucial factor in its development, as it influences its pharmacokinetic profile. researchgate.netsrce.hr Studies on the metabolic stability of disopyramide have been conducted in various preclinical species to predict its behavior in humans.

In vitro metabolic stability assays, often using liver microsomes, are a common method to assess how quickly a compound is metabolized. frontiersin.orgresearchgate.net For disopyramide, in vitro studies have been conducted using liver microsomes from species such as rats. nih.gov These studies have shown that the N-dealkylation of disopyramide is a key metabolic pathway. nih.gov

Differences in metabolic stability and pathways can exist between species. For instance, children have been observed to have a more avid hepatic N-dealkylation activity for both enantiomers of disopyramide compared to adults. psu.edu This highlights the importance of considering age-related differences in metabolism.

The table below provides a general overview of metabolic stability parameters and their significance:

| Parameter | Description | Significance |

| In Vitro Half-life (t1/2) | The time it takes for 50% of the parent compound to be metabolized in an in vitro system (e.g., liver microsomes). | A shorter half-life indicates faster metabolism and potentially lower exposure to the parent drug. |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a drug. | Used to predict in vivo hepatic clearance. |

While specific comparative data on the metabolic stability of disopyramide across a wide range of preclinical species is not available in the provided search results, the existing literature underscores the importance of such investigations in drug development. srce.hr

Influence of Enzyme Modulators on this compound Formation

The formation of this compound is significantly influenced by the presence of enzyme modulators, which can either inhibit or induce the activity of CYP3A4.

Enzyme Inhibition

Several compounds have been identified as potent inhibitors of disopyramide metabolism. In vitro studies have shown that SKF 525A and the antibiotic troleandomycin strongly suppress the metabolic conversion of both disopyramide enantiomers. nih.gov In contrast, substrates for other major CYP isoforms exert only weak inhibitory effects, confirming the specificity of the CYP3A4-mediated pathway. nih.gov

The following table summarizes the inhibitory effects of various compounds on the metabolism of disopyramide enantiomers.

| Inhibitor | Target CYP Isoform(s) | Inhibitory Effect on Disopyramide Metabolism | IC50 Value (µM) |

| SKF 525A | General CYP Inhibitor | Potent Suppression | <7.3 |

| Troleandomycin | CYP3A4 | Potent Suppression | <18.9 |

| Phenacetin | CYP1A1/2 | Weak Inhibition | >100 |

| Sparteine | CYP2D6 | Weak Inhibition | >100 |

| Tolbutamide | CYP2C9 | Weak Inhibition | >100 |

| S-Mephenytoin | CYP2C19 | Weak Inhibition | >100 |

| p-Nitrophenol | CYP2E1 | Weak Inhibition | >100 |

IC50: The half maximal inhibitory concentration. Data sourced from reference nih.gov.

Enzyme Induction

Conversely, certain drugs can induce the activity of CYP3A4, leading to an accelerated rate of disopyramide metabolism and increased formation of its N-dealkylated metabolite. Known enzyme inducers such as the antibiotic rifampicin (B610482) and the anticonvulsants phenytoin (B1677684) and phenobarbitone have been shown to significantly enhance the metabolic clearance of disopyramide. nih.govnih.gov

Treatment with phenobarbitone, for example, resulted in a more than twofold increase in the apparent intrinsic metabolic clearance of disopyramide. nih.gov This induction also leads to a measurable change in the urinary excretion profile. In one study, phenobarbitone treatment significantly increased the proportion of the dose recovered as the mono-N-dealkylated metabolite in urine from 25% to 31%. nih.gov Similarly, rifampicin and phenytoin have been observed to markedly increase disopyramide metabolism. nih.gov There is also some indication that disopyramide may weakly induce its own metabolism. nih.gov

The table below details the effects of enzyme inducers on disopyramide metabolism.

| Inducer | Effect on Disopyramide Metabolism | Key Findings |

| Rifampicin | Marked Increase | Significantly enhances the metabolism of disopyramide. nih.gov |

| Phenytoin | Marked Increase | Effects are similar to those of rifampicin. nih.gov |

| Phenobarbitone | Significant Increase | More than doubled the apparent intrinsic metabolic clearance. nih.gov |

| Disopyramide | Uncertain/Weak Induction | A significant increase in the metabolite/parent drug ratio was observed during the first week of therapy, though the inducing effect remains uncertain. nih.gov |

Advanced Analytical Methodologies for Stereoselective Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become an indispensable tool in bioanalysis due to its superior sensitivity, selectivity, and speed. It is particularly well-suited for quantifying low-level analytes like (S)-Monodes(isopropyl)disopyramide in biological fluids.

The development of an LC-MS/MS method for stereoselective analysis hinges on the successful chromatographic separation of the enantiomers prior to mass spectrometric detection. While the mass spectrometer itself does not differentiate between enantiomers, its coupling with a chiral liquid chromatography system provides a powerful analytical solution.

Method development involves the careful selection of a chiral stationary phase (CSP) and mobile phase that can achieve baseline resolution of the (S)- and (R)-enantiomers of Monodes(isopropyl)disopyramide. Polysaccharide-based and protein-based CSPs are commonly employed for this type of separation. The optimization process involves adjusting the mobile phase composition, such as the ratio of organic modifiers and the type and concentration of acidic or basic additives, to maximize resolution and improve peak shape. chromatographyonline.comspringernature.com

Validation is performed in accordance with regulatory guidelines to ensure the method is reliable and reproducible. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. researchgate.netvscht.cz The combination of chiral separation with the high selectivity of tandem mass spectrometry, particularly in multiple reaction monitoring (MRM) mode, virtually eliminates interference from endogenous matrix components and co-administered drugs, simplifying method development and enhancing analytical confidence. nih.gov

The primary advantage of LC-MS/MS in this context is its ability to achieve high-sensitivity quantification. Researchers have developed and validated novel LC-MS/MS methods for the simultaneous determination of disopyramide (B23233) and its primary metabolite, mono-isopropyl-disopyramide (the racemate of the S- and R-forms), in plasma. mdpi.comepa.gov

One such method utilized a simple protein precipitation step for sample preparation, followed by LC-MS/MS analysis. mdpi.comepa.gov The use of multiple reaction monitoring (MRM) provided excellent selectivity and sensitivity. mdpi.comepa.gov The MRM transition for mono-isopropyl-disopyramide was identified as m/z 298.2 → 239.2. mdpi.comepa.gov This method demonstrated a low lower limit of quantification (LLOQ) of 2 ng/mL and a wide linear concentration range up to 1000 ng/mL in rat plasma, making it highly suitable for pharmacokinetic studies. mdpi.comepa.gov The rapid sample preparation and analysis time inherent in many LC-MS/MS methods allow for high-throughput screening, which is crucial in drug development and clinical monitoring. nih.gov

| Parameter | Method Details | Reference |

| Analyte | Monodes(isopropyl)disopyramide | mdpi.comepa.gov |

| Matrix | Rat Plasma | mdpi.comepa.gov |

| Sample Preparation | Protein Precipitation | mdpi.comepa.gov |

| LC Column | Information not available in source | |

| Mobile Phase | Information not available in source | |

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.comepa.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |

| MRM Transition | m/z 298.2 → 239.2 | mdpi.comepa.gov |

| LLOQ | 2 ng/mL | mdpi.comepa.gov |

| Linear Range | 2–1000 ng/mL | mdpi.comepa.gov |

This table summarizes an LC-MS/MS method developed for the quantification of racemic Monodes(isopropyl)disopyramide.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most established and widely used technique for the separation of enantiomers. This direct approach relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.

The successful enantiomeric separation of this compound is critically dependent on the choice of the CSP and the mobile phase. A variety of CSPs have been developed, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based (e.g., α1-acid glycoprotein) columns being particularly effective for this class of compounds. chromatographyonline.com

One reported method achieved the simultaneous determination of disopyramide and monodes(isopropyl)disopyramide enantiomers using a column system that included a stereoselective column packed with human alpha 1-acid glycoprotein (B1211001) (AGP). The mobile phase consisted of an 8 mM phosphate (B84403) buffer at pH 6.20 mixed with 2-propanol (92:8, v/v). This method demonstrated good precision, with coefficients of variation for (R)- and (S)-mono-N-desisopropyldisopyramide being 8.5% and 7.7%, respectively, at a plasma concentration of 0.375 µg/mL.

Another successful approach employed a polysaccharide-based Chiralpak AD column. chromatographyonline.com The enantiomers of disopyramide and its metabolite were resolved using a mobile phase of hexane-ethanol (91:9, v/v) with 0.1% diethylamine (B46881) as an additive. chromatographyonline.com Optimization of the mobile phase, including the type and proportion of the alcohol modifier and the basic additive, is crucial for achieving the desired selectivity and resolution.

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Human α1-acid glycoprotein (AGP) | Chiralpak AD (Amylose derivative) |

| Mobile Phase | 8 mM Phosphate buffer (pH 6.20) / 2-Propanol (92:8, v/v) | Hexane / Ethanol (91:9, v/v) + 0.1% Diethylamine |

| Detection | UV at 254 nm | UV at 270 nm |

| Matrix | Human Plasma and Urine | Plasma and Urine |

| Quantification Limit | Not specified, but CVs provided at 0.375 µg/mL | 12.5 ng/mL |

| Reference | chromatographyonline.com |

This table compares two different HPLC methods for the chiral separation of Monodes(isopropyl)disopyramide enantiomers.

Ultraviolet (UV) detection is a common and robust detection strategy for the HPLC analysis of this compound, typically performed at a wavelength around 254-270 nm where the pyridine (B92270) chromophore absorbs. chromatographyonline.com However, for enhanced sensitivity and selectivity, especially in complex matrices, more advanced detectors can be employed.

The coupling of chiral HPLC with mass spectrometry (LC-MS), as discussed in section 3.1, represents a significant advancement. This hyphenated technique combines the powerful separation capabilities of chiral chromatography with the definitive identification and sensitive quantification provided by mass spectrometry. nih.gov It allows for lower detection limits and provides structural confirmation of the analytes, which is a major advantage over UV detection.

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) offers another avenue for the analysis of this compound, particularly when coupled with selective detectors. For nitrogen-containing compounds like this metabolite, a Nitrogen-Phosphorus Detector (NPD) is highly advantageous. The NPD provides excellent sensitivity and selectivity for nitrogenous analytes over a hydrocarbon-rich matrix background.

A reported GC-NPD method for the simultaneous quantification of disopyramide and its mono-N-dealkylated metabolite in serum involves an initial extraction followed by derivatization of the metabolite. Specifically, the secondary amine of monodes(isopropyl)disopyramide is derivatized with acetic anhydride (B1165640) to improve its chromatographic properties (e.g., reduce peak tailing and enhance volatility). This method demonstrated high accuracy and a lower limit of quantitative sensitivity of 0.50 µg/ml for the metabolite in serum.

While direct enantiomeric separation on a chiral GC column is possible, it is less common for this compound than HPLC methods. An alternative GC approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. However, the derivatization step adds complexity to the sample preparation procedure.

| Parameter | Method Details | Reference |

| Analyte | Monodes(isopropyl)disopyramide (as racemate) | |

| Matrix | Serum | |

| Sample Preparation | Diethyl ether extraction, followed by derivatization with acetic anhydride | |

| GC Column | Gas-liquid chromatography (specific phase not detailed in abstract) | |

| Detector | Nitrogen-Selective Detector (NPD) | |

| Internal Standard | p-chloro-disopyramide | |

| Accuracy | 99.6 ± 10.2 (SD)% for MNDP (0.50–5.00 µg/ml) | |

| Lower Limit of Sensitivity | 0.50 µg/mL | |

| Lower Limit of Detection | 1.6 ng |

This table outlines a GC-NPD method for the quantification of Monodes(isopropyl)disopyramide following derivatization.

Sample Preparation Techniques for Isolated Metabolite Analysis

The accurate quantification of this compound in biological samples necessitates efficient sample preparation to remove interfering endogenous substances and concentrate the analyte of interest. The choice of technique depends on the nature of the biological matrix (e.g., plasma, urine), the concentration of the metabolite, and the subsequent analytical method.

Commonly employed sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for the extraction of disopyramide and its metabolites from biological fluids. nih.govresearchgate.net The process typically involves the alkalinization of the sample, followed by extraction with an organic solvent such as chloroform (B151607) or dichloromethane. nih.govresearchgate.net For instance, a method for the simultaneous determination of disopyramide and its monodealkylated metabolite involves extraction from a basic aqueous medium into chloroform. nih.gov Another approach utilizes a basic tert-butyl methyl ether extraction followed by back-extraction with phosphoric acid. researchgate.net

Protein Precipitation: This technique is often used as an initial step to remove proteins from plasma or serum samples, which can interfere with chromatographic analysis. Trichloroacetic acid is one of the reagents used for this purpose. researchgate.net Following protein precipitation, a further liquid-liquid extraction step is often employed to achieve cleaner extracts. researchgate.net

Solid-Phase Extraction (SPE): SPE has gained popularity as it often provides cleaner extracts and higher recovery rates compared to LLE. While specific SPE protocols for this compound are not extensively detailed in the provided search results, the general principles are applicable. The selection of the appropriate sorbent material is critical for the selective retention and elution of the metabolite.

Derivatization: In some gas chromatography (GC) based methods, derivatization of the metabolite is necessary to improve its volatility and thermal stability. nih.govnih.gov For example, the metabolite can be derivatized with acetic anhydride. nih.gov This step is crucial for achieving good chromatographic separation and detection sensitivity.

The following table summarizes various sample preparation techniques used in the analysis of disopyramide and its metabolites:

| Sample Preparation Technique | Biological Matrix | Key Steps | Reference(s) |

| Liquid-Liquid Extraction | Serum, Urine | Alkalinization, extraction with chloroform. | nih.gov |

| Liquid-Liquid Extraction | Serum | Basic tert-butyl methyl ether extraction, back-extraction with phosphoric acid. | researchgate.net |

| Protein Precipitation & LLE | Plasma, Urine | Protein precipitation with trichloroacetic acid, followed by LLE with dichloromethane. | researchgate.net |

| Liquid-Liquid Extraction | Serum | Extraction with diethyl ether. | nih.gov |

| Derivatization (for GC) | Serum | Derivatization of the metabolite with acetic anhydride. | nih.gov |

Application in Preclinical Pharmacokinetic and Metabolic Studies

The stereoselective analytical methods for this compound have been instrumental in preclinical pharmacokinetic and metabolic studies. These studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers of the metabolite, which can have different pharmacological and toxicological profiles compared to the parent drug and its other enantiomer.

Preclinical studies, often conducted in animal models such as rabbits and rats, have provided valuable insights into the stereoselective disposition of disopyramide and its metabolites. researchgate.netoup.comresearchgate.net

Key findings from preclinical studies include:

Stereoselective Metabolism: The formation of monodes(isopropyl)disopyramide from disopyramide is a stereoselective process. nih.gov Studies in humans have shown that the hepatic metabolic clearance of (S)-(+)-disopyramide is significantly higher than that of (R)-(-)-disopyramide. nih.gov This suggests a preferential formation of the (S)-metabolite.

Pharmacokinetic Profiling: Following the administration of racemic disopyramide, the pharmacokinetic profiles of the individual enantiomers of both the parent drug and its metabolite, monodes(isopropyl)disopyramide, have been characterized. A study in humans demonstrated that the unbound renal clearance of (S)-(+)-mono-N-dealkylated disopyramide was significantly higher than that of the (R)-(-)-enantiomer. nih.gov

Tissue Distribution: The distribution of disopyramide and its metabolites into various tissues can also be stereoselective. Studies in rats have investigated the tissue-to-unbound plasma concentration ratio of disopyramide enantiomers to understand the factors influencing their tissue distribution. researchgate.net

The following table presents a summary of key preclinical pharmacokinetic parameters for the enantiomers of monodes(isopropyl)disopyramide (MND) in humans, as reported in one study:

| Parameter | (R)-(-)-MND | (S)-(+)-MND | p-value | Reference |

| Unbound Renal Clearance (ml/min/kg) | 3.21 | 7.02 | <0.001 | nih.gov |

| Unbound Fraction at Steady State (%) | 62.6 | 60.5 | 0.36 | nih.gov |

Stereoselective Pharmacological Characterization of S Monodes Isopropyl Disopyramide in in Vitro and Animal Models

In Vitro Electrophysiological Investigations

Disopyramide (B23233), the parent compound, functions primarily by blocking the fast sodium channels responsible for phase 0 of the cardiac action potential. ontosight.aiwikipedia.orgdrugbank.com It also blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene, leading to a prolongation of the QT interval. d-nb.infonih.gov

Research into the stereoselectivity of the parent compound, disopyramide, has shown that the (S)-(+)-enantiomer is a more potent inhibitor of the hERG potassium channel than the (R)-(-)-enantiomer. d-nb.info In studies using HEK 293 cells expressing the hERG channel, the IC50 values for channel inhibition were 3.9 µM for (S)-(+)-disopyramide and 12.9 µM for (R)-(-)-disopyramide. d-nb.info This suggests that the (S) configuration interacts more strongly with the S6 aromatic binding residues on the hERG channel. d-nb.info While (S)-Monodes(isopropyl)disopyramide is an active metabolite, specific data detailing its direct inhibitory concentrations and effects on individual cardiac ion channels from in vitro studies are not extensively documented in the available literature. However, its structural similarity to the parent compound suggests it likely shares some of these ion channel modulating properties.

The modulation of ion channels by antiarrhythmic agents directly translates to changes in the action potential of cardiac cells. Disopyramide is known to prolong the action potential duration (APD). nih.govpediatriconcall.comfpnotebook.com Studies on canine cardiac Purkinje fibers have demonstrated that the electrophysiological effects of disopyramide are stereospecific, particularly concerning the repolarization phase of the action potential. nih.gov

In these studies, the (S)-(+)-enantiomer of disopyramide was shown to increase the action potential duration at 90% repolarization (APD90) and prolong the effective refractory period. nih.gov Conversely, the (R)-(-)-enantiomer decreased the APD90 and shortened the effective refractory period. nih.gov This opposing effect on repolarization highlights a significant stereoselectivity. The data suggests that the prolongation of the action potential by racemic disopyramide is primarily mediated by a stereospecific inhibition of outward repolarizing potassium currents by the (S)-(+)-enantiomer. nih.gov Given that this compound is the active metabolite of (S)-disopyramide, it is expected to contribute to this action potential prolongation.

In Vitro Receptor Binding and Functional Assays

The binding of a drug to plasma proteins and tissue receptors is a critical determinant of its pharmacological activity. Disopyramide's binding to plasma proteins, specifically alpha-1-acid glycoprotein (B1211001) (AAG), is known to be concentration-dependent and stereoselective. psu.edunih.govnih.gov The (S)-(+)-enantiomer of disopyramide generally exhibits higher binding to plasma proteins than the (R)-(-)-enantiomer. nih.gov

The metabolite, monodes(isopropyl)disopyramide (MND), also binds to AAG and can competitively displace the parent drug from its binding sites. nih.gov An in vitro study showed that the addition of MND at a concentration of 3.7 X 10(-6) mol/litre resulted in a 20-100% increase in the free fraction of disopyramide, demonstrating a significant binding interaction. nih.gov However, in contrast to the parent drug, the unbound fraction of the (R)-(-) and (S)-(+)-enantiomers of MND at steady state in human subjects was found to be similar, at 62.6% and 60.5%, respectively. nih.gov

Beyond plasma protein binding, disopyramide is known to have anticholinergic (antimuscarinic) effects, which contribute to its side-effect profile. wikipedia.orgdrugbank.com However, specific in vitro receptor binding assays detailing the affinity and functional activity of this compound at muscarinic or other receptors are not widely available in the reviewed literature.

Comparative Pharmacological Potency of this compound and its Enantiomer

The differences in the three-dimensional structure of enantiomers can lead to significant variations in their biological activity, a phenomenon known as stereoselectivity. researchgate.net This is evident in the pharmacokinetics and pharmacodynamics of disopyramide and its N-dealkylated metabolite.

The tables below summarize the stereoselective elimination of the metabolite's enantiomers in humans.

Table 1: Comparative Unbound Renal Clearance of Monodes(isopropyl)disopyramide (MND) Enantiomers in Humans

| Enantiomer | Mean Unbound Renal Clearance (ml/min/kg) | Study Population |

|---|---|---|

| (S)-(+)-MND | 7.02 | Healthy Adults nih.gov |

| (R)-(-)-MND | 3.21 | Healthy Adults nih.gov |

| (S)-(+)-MND Metabolite | 345 (ml/min) | Healthy Volunteers nih.gov |

| (R)-(-)-MND Metabolite | 170 (ml/min) | Healthy Volunteers nih.gov |

This table presents data from different studies and methodologies, hence the different units. It illustrates the consistently higher renal clearance of the (S)-enantiomer.

Table 2: Comparative Biliary Clearance of Monodes(isopropyl)disopyramide (MND) Enantiomers in Humans

| Enantiomer | Biliary Clearance (% of Total Clearance) |

|---|---|

| (+)-(S)-MND | 5.2 to 10.5% |

| (-)-(R)-MND | 7.8 to 22.9% |

Data from a study in three patients post-cholecystectomy, showing higher biliary elimination for the (R)-enantiomer. nih.gov

The biological activities of this compound and its (R)-enantiomer are markedly different, a direct consequence of stereoselectivity.

Metabolism and Elimination: The formation and elimination of the metabolite are stereoselective. The hepatic N-dealkylation that produces MND is greater for (S)-(+)-disopyramide than for (R)-(-)-disopyramide. psu.edunih.gov Subsequently, the elimination of the MND enantiomers is also stereoselective. The renal clearance of (S)-(+)-MND is significantly higher than that of (R)-(-)-MND. nih.govnih.gov Conversely, biliary elimination is greater for the (R)-enantiomer than the (S)-enantiomer. nih.gov

Electrophysiological Effects: As discussed previously, the parent drug's enantiomers have opposing effects on action potential repolarization, with the (S)-enantiomer causing prolongation. nih.gov This strongly indicates that the electrophysiological activities of the corresponding metabolite enantiomers are also stereoselective. The prolongation of APD and the effective refractory period is a key antiarrhythmic mechanism, and this activity is primarily associated with the S-enantiomer of the parent drug and, by extension, its metabolite. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the pharmacological effects of this compound, a principal metabolite of the Class IA antiarrhythmic agent disopyramide, are intrinsically linked to the actions of its parent compound. Disopyramide exerts its antiarrhythmic effects primarily through the blockade of ion channels involved in the cardiac action potential. The stereochemistry of both the parent drug and its metabolites plays a crucial role in their pharmacological activity.

Disopyramide is administered as a racemic mixture of its (S)- and (R)-enantiomers, which exhibit different pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The metabolism of disopyramide to its active metabolite, Monodes(isopropyl)disopyramide (MND), is also a stereoselective process. researchgate.net

Interaction with Cardiac Ion Channels

The primary mechanism of action of Class IA antiarrhythmic drugs like disopyramide involves the blockade of fast sodium channels (INa) in cardiac myocytes. wikipedia.org This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction. wikipedia.org Additionally, these drugs typically prolong the action potential duration by inhibiting potassium currents, a key factor in their antiarrhythmic efficacy and proarrhythmic potential. d-nb.info

While direct studies on the stereoselective effects of this compound on specific ion channels are limited in the available literature, extensive research on the enantiomers of the parent compound, disopyramide, provides significant insights. A critical molecular target for disopyramide is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). d-nb.infophysoc.orgnoaa.gov Inhibition of this channel leads to a prolongation of the QT interval on an electrocardiogram. d-nb.info

Research has demonstrated a significant stereoselectivity in the blockade of the hERG channel by disopyramide enantiomers. In vitro studies using HEK 293 cells expressing the hERG channel have shown that (S+)-disopyramide is a more potent inhibitor of the hERG current (IhERG) than (R-)-disopyramide. physoc.orgnoaa.govbris.ac.uk

| Compound | IC₅₀ for hERG Channel Blockade (Wild-Type) | Cell Line | Reference |

| (S+)-Disopyramide | 3.9 µM | HEK 293 | noaa.govbris.ac.uk |

| (R-)-Disopyramide | 12.9 µM | HEK 293 | noaa.govbris.ac.uk |

This interactive table summarizes the half-maximal inhibitory concentrations (IC₅₀) of disopyramide enantiomers on the hERG potassium channel.

This approximate three-fold greater potency of the (S+)-enantiomer in blocking the hERG channel suggests that it interacts more strongly with the S6 aromatic binding residues within the channel's inner cavity. d-nb.infonoaa.gov Molecular dynamics simulations have indicated different binding modes for the (S+)- and (R-)-enantiomers, with the optimal binding of the (R-)-enantiomer being more dependent on an intact inactivation process of the channel. d-nb.infonoaa.gov

Pharmacological Effects in Animal Models

In animal models, the differential effects of the disopyramide enantiomers are also evident. In rabbits, the (S)-enantiomer of disopyramide was found to be approximately 3.3 times more potent pharmacologically than the (R)-enantiomer in prolonging the QUc interval, a measure of ventricular repolarization. researchgate.netnih.gov Interestingly, a single intravenous bolus injection of the racemic metabolite, Monodes(isopropyl)disopyramide (MND), did not significantly affect the QUc interval in the same model, suggesting it may be less active in this regard than the parent compound. researchgate.netnih.gov

In conscious dogs with chronic atrioventricular block, both disopyramide and its metabolite MND were shown to lengthen the atrial effective refractory period. nih.gov However, at equivalent plasma concentrations, disopyramide was more potent than MND. nih.gov Both compounds also demonstrated effects on mean arterial pressure and heart rate, with disopyramide having a more pronounced effect, which may be related to differing vagolytic properties. nih.gov

Investigation of Metabolic Interactions and Disposition in Preclinical Models

In Vitro Drug-Drug Interaction Studies Involving (S)-Monodes(isopropyl)disopyramide

In vitro studies are fundamental in elucidating the potential for a drug or its metabolites to interact with other substances at the enzymatic and protein level. These studies for this compound reveal a complex picture where the metabolite itself can influence the disposition of the parent drug and exert its own distinct pharmacological effects.

Assessment of Enzyme Inhibition and Induction Potential

The potential for a compound to inhibit or induce metabolic enzymes, particularly the cytochrome P450 (CYP) family, is a key determinant of drug-drug interactions (DDIs). evotec.com Enzyme induction can accelerate the metabolism of a co-administered drug, potentially reducing its efficacy, while inhibition can slow metabolism, leading to elevated plasma levels and possible toxicity. evotec.comlongdom.org The parent drug, disopyramide (B23233), is known to be a substrate for CYP3A4, and its metabolism can be accelerated by enzyme inducers like rifampin or inhibited by substances such as erythromycin. pfizer.comhres.canih.gov

| Compound | Half-maximal Inhibitory Concentration (IC50) | Effect | Cell Model |

|---|---|---|---|

| Disopyramide | 4.8 ± 0.2 µM | Inhibition of K(ATP) channels | MIN6 Cells (Inside-out patch) |

| Mono-isopropyl disopyramide (MIP/MND) | 40.4 ± 3.1 µM | Inhibition of K(ATP) channels | MIN6 Cells (Inside-out patch) |

Contribution to Overall Interaction Profile

Conversely, the concentration of the parent drug also affects the binding of the metabolite. An increase in disopyramide concentration across its therapeutic range can lead to a 1.5-fold increase in the unbound fraction of MND. nih.gov This reciprocal interaction means that the pharmacokinetic and pharmacodynamic profile of disopyramide is intrinsically linked to the concentration of its metabolite. Any factor that alters the level of the metabolite can, in turn, alter the level of free parent drug, and vice-versa, complicating the dose-effect relationship. nih.gov

Stereoselective Disposition and Clearance in Animal Models

Stereoselectivity, where enantiomers of a chiral drug are handled differently by the body, is a key feature of disopyramide's pharmacology. This extends to its metabolism and the disposition of its metabolites.

Differential Organ Distribution and Elimination Pathways

Preclinical studies in animal models have clearly demonstrated stereoselective disposition and clearance of disopyramide and its metabolites. In dogs, N-dealkylation, the metabolic pathway that forms this compound, is a stereoselective process. nih.gov Studies have shown a significant difference in the clearance of disopyramide enantiomers, with the S-enantiomer (d-disopyramide) being cleared much more rapidly than the R-enantiomer (l-disopyramide). nih.govnih.gov This difference in clearance directly impacts the elimination half-life of the enantiomers. nih.gov

Further complexity is added by the subsequent metabolism of the dealkylated metabolite. In dogs, this compound (MND) is converted to a pyrrolidone derivative (PYR). The kinetics of this conversion from MND to PYR have been found to be nonlinear, suggesting that the metabolic pathway can become saturated. nih.gov

Species differences in stereoselective metabolism are also evident. While N-dealkylation is the stereoselective pathway in dogs, arylhydroxylation is the primary stereoselective route in rats. nih.gov In rats, the (S)-(+)-enantiomer of disopyramide undergoes more extensive first-pass metabolism compared to the (R)-(-)-enantiomer. nih.gov Biliary elimination of the metabolite is also stereoselective, though it represents a secondary clearance pathway. nih.gov

| Compound | Clearance (ml/min/kg) | Elimination Half-life (min) | Steady-State Volume of Distribution (liters/kg) |

|---|---|---|---|

| d-disopyramide ((S)-enantiomer) | 15.4 ± 5.10 | 76.4 ± 7.30 | ~1.4 |

| l-disopyramide ((R)-enantiomer) | 9.45 ± 2.52 | 112 ± 23.4 | ~1.4 |

| d,l-disopyramide (racemate) | Intermediate | 97.2 ± 15.1 | ~1.4 |

Stereospecific Protein Binding Dynamics

The binding of disopyramide and its metabolite to plasma proteins is not only concentration-dependent but also stereoselective. nih.govnih.gov The (S)-enantiomer of disopyramide binds more extensively to plasma proteins, specifically alpha 1-acid glycoprotein (B1211001) (AAG), than the (R)-enantiomer. nih.govnih.gov AAG is an acute-phase reactant protein, and its plasma concentrations can vary, adding another layer of variability to the unbound fraction of the drug. nih.gov

Because of this stereoselective and concentration-dependent binding, the measurement of total drug concentration can be misleading. nih.gov The pharmacologically active unbound concentration is a more relevant parameter. The evaluation of pharmacokinetic behaviors in preclinical and clinical studies often requires the use of unbound drug parameters to accurately account for these complex binding dynamics. nih.gov The interplay between the parent drug and this compound for these protein binding sites, as discussed previously, is a critical component of these dynamics. nih.gov

Mechanistic Understanding of Metabolite Contribution to Overall Preclinical Outcomes

A key finding from a study in rabbits is that this compound (MND) did not contribute to the primary anti-arrhythmic effect (QUc interval prolongation) of disopyramide. oup.com In this model, the pharmacological effect of the racemic parent drug was simply the sum of the individual effects of its S- and R-enantiomers, with the S-enantiomer being approximately 3.3 times more potent. oup.com The lack of activity from the metabolite on this specific cardiac endpoint suggests a separation of effects between the parent and its metabolite.

However, this does not mean the metabolite is inactive. As established through in vitro studies on pancreatic cells, this compound is an active inhibitor of K(ATP) channels. nih.gov This action provides a clear mechanism for the known side effect of hypoglycemia associated with disopyramide therapy, as K(ATP) channel blockade stimulates insulin (B600854) release. nih.gov Therefore, the metabolite contributes significantly to a distinct pharmacological, and potentially toxicological, outcome that is separate from the primary therapeutic effect of the parent drug.

Future Research Directions and Emerging Methodologies for S Monodes Isopropyl Disopyramide Studies

Development of Advanced In Vitro Models for Metabolism and Biological Activity

Traditional 2D cell cultures and animal models often fail to accurately predict human-specific metabolic pathways and biological responses, largely due to differences in physiology and the rapid loss of tissue-specific functions in vitro. universiteitleiden.nllek.com Advanced in vitro models that better mimic human physiology are emerging as critical tools for more predictive preclinical research. nih.gov

Organ-on-a-chip (OOC) technology represents a paradigm shift in in vitro modeling. These microfluidic devices are cultured with living human cells in a 3D microenvironment that recapitulates the key physiological and mechanical functions of an organ. scirp.orgfrontiersin.orgnih.gov A "liver-on-a-chip," for instance, can provide a dynamic, perfused environment that more closely mimics the conditions within the human liver, the primary site of disopyramide (B23233) metabolism. mdpi.com

For studying (S)-Monodes(isopropyl)disopyramide, a liver-on-a-chip could be used to:

Investigate Stereoselective Metabolism: By culturing primary human hepatocytes within the chip, researchers can perfuse the system with the parent drug, disopyramide, and precisely measure the formation of (S)- and (R)-Monodes(isopropyl)disopyramide over time. This would offer a more accurate, human-relevant model of the stereoselective metabolism than static cultures.

Model Drug-Drug Interactions: The system allows for the co-administration of other drugs to study their potential to induce or inhibit the specific cytochrome P450 enzymes responsible for disopyramide metabolism, providing mechanistic insights into drug-drug interactions. xiahepublishing.com

Assess Metabolite-Specific Activity and Toxicity: Downstream "heart-on-a-chip" models could be fluidically linked to the liver-on-a-chip. frontiersin.org This would allow the direct effects of the newly formed this compound metabolite on cardiac cells to be studied in real-time, offering insights into its specific contribution to the therapeutic or adverse effects of the parent drug.

The use of patient-specific induced pluripotent stem cells (iPSCs) to create these organ chips can further advance personalized medicine by allowing for the study of metabolic profiles in specific patient populations. nih.govfrontiersin.org

Three-dimensional (3D) cell culture models, such as hepatocyte spheroids, offer a more physiologically relevant alternative to traditional 2D monolayer cultures. cellgs.com In these models, primary human hepatocytes self-assemble into spherical aggregates, re-establishing cell-cell and cell-matrix interactions that are crucial for maintaining liver-specific functions, including the activity of drug-metabolizing enzymes like cytochrome P450s. cellgs.comthermofisher.com

Key advantages of hepatocyte spheroids for studying this compound include:

Extended Viability and Functionality: Unlike 2D cultures where functionality is lost within days, hepatocyte spheroids can maintain metabolic competence for several weeks. cellgs.commdpi.com This is particularly advantageous for studying drugs with low clearance or for conducting long-term induction studies. nih.gov

Improved Predictive Power: The sustained metabolic activity in spheroids leads to more accurate predictions of in vivo hepatic clearance and metabolite formation. nih.gov Studies have shown that for slowly metabolized compounds, spheroid models provide clearance predictions that correlate closely with clinical data. nih.gov

Suitability for Low-Metabolism Compounds: The extended culture time allows for the detection and quantification of metabolites that are formed slowly, which is essential for compounds where metabolite kinetics are a key aspect of their pharmacology. cellgs.com

Application of Computational Approaches in Stereoselective Metabolism and Pharmacology

In silico, or computational, methods are invaluable for predicting and rationalizing the metabolic fate and pharmacological actions of drugs and their metabolites. acs.orgcam.ac.uk For a chiral metabolite like this compound, these approaches can provide atomic-level insights into the mechanisms governing stereoselectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This is followed by molecular dynamics (MD) simulations, which simulate the movements of atoms and molecules over time, providing a view of the dynamic interactions within the binding pocket. nih.gov

Future research could leverage these techniques to:

Elucidate Stereoselective Metabolism: Docking (S)- and (R)-disopyramide into the active sites of relevant CYP450 enzymes (e.g., CYP3A4) can help explain why one enantiomer is metabolized preferentially. MD simulations can then reveal the stability of these interactions and the conformational changes required for the metabolic reaction to occur, providing a mechanistic basis for the observed stereoselectivity. frontiersin.orgacs.org

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological, biochemical, and drug-specific parameters. patsnap.comnih.gov These models consist of compartments representing different organs, interconnected by blood flow. youtube.com

A robust PBPK model for disopyramide and its metabolites, including this compound, can be developed and refined using data from advanced in vitro systems. mathworks.com This integrated approach would enable researchers to:

Predict Human Pharmacokinetics: Use in vitro metabolic data from hepatocyte spheroids to build a "bottom-up" PBPK model that can predict the plasma concentration-time profiles of both the parent drug and its (S)- and (R)-metabolites in humans. nih.gov

Simulate Various Scenarios: Once validated, the model can be used to predict the impact of factors like organ impairment (e.g., liver cirrhosis, renal insufficiency), genetic polymorphisms in metabolic enzymes, or co-administration of other drugs on the exposure of this compound. nih.gov

Inform Clinical Study Design: PBPK simulations can help in optimizing clinical trial designs by exploring different dosing regimens and predicting outcomes in special populations, potentially reducing the need for extensive clinical studies. youtube.com

Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The accurate detection and quantification of drug metabolites in complex biological matrices is foundational to all metabolism and pharmacokinetic studies. alwsci.com While liquid chromatography-mass spectrometry (LC-MS) is the gold standard, emerging techniques promise to deliver even greater sensitivity and more comprehensive metabolic profiles. nih.gov

Future studies on this compound would benefit from the application of:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which facilitates the confident identification of metabolites without the need for reference standards. alwsci.com A full-scan LC/HRMS analysis of plasma samples can capture data on all circulating metabolites simultaneously, allowing for a comprehensive comparison of metabolite profiles between preclinical species and humans. acs.org

Advanced Sample Preparation and Separation: Innovations such as micro-and nano-flow LC can significantly increase sensitivity, which is crucial for detecting low-abundance metabolites. Coupling these separation techniques with more advanced mass spectrometers can provide richer datasets for analysis.

Radioisotope-Labeled Compound Analysis: The use of a radiolabeled parent compound ([¹⁴C]-disopyramide) coupled with techniques like online liquid chromatography-accurate radioisotope counting (LC-ARC) offers exceptional sensitivity for detecting all drug-related material, ensuring that no significant metabolites are missed. nih.gov This method is particularly powerful for creating a complete picture of all metabolic pathways.

By embracing these advanced in vitro, computational, and analytical methodologies, future research can move beyond current limitations to build a more complete and mechanistically detailed understanding of the stereoselective metabolism and pharmacology of this compound.

Q & A

Basic Research Questions

Q. What are the key structural and pharmacological distinctions between disopyramide and its metabolite (S)-monodes(isopropyl)disopyramide (MND)?

- Methodological Answer : Disopyramide (C21H29N3O) undergoes hepatic N-dealkylation to form MND, a pharmacologically active metabolite. Structural differences lie in the removal of one isopropyl group from the parent compound, altering pharmacokinetics. Analytical methods such as high-performance thin-layer chromatography (HPTLC) with UV spectrophotometry can resolve these compounds. HPTLC offers advantages over conventional TLC by improving resolution and sensitivity, enabling quantification in small serum samples (100 μL) .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer : Use chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical purity. Reference the synthesis protocols from J. Med. Chem. (1973), which detail the use of diisopropylamine and pyridineacetamide intermediates. Ensure compliance with pharmacopeial standards for residual solvents and heavy metals (e.g., ≤20 μg/g) using techniques like sulfated ash testing and loss-on-drying assays .

Q. What are the primary challenges in detecting MND in biological matrices?

- Methodological Answer : MND’s lower serum concentration and co-elution with endogenous compounds require optimized extraction protocols. Liquid-liquid extraction with alkaline buffers (pH 9–10) followed by HPTLC with fluorescence detection (ex: 254 nm) improves specificity. Internal standards like p-chlorodisopyramide enhance accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How do interindividual variations in renal function impact the pharmacokinetic modeling of MND?

- Methodological Answer : Renal clearance of MND is nonlinear in patients with impaired kidney function. Use population pharmacokinetic models (e.g., NONMEM) incorporating covariates like creatinine clearance and age. A study of elderly patients with normal renal function showed prolonged MND half-life (12–24 hours) due to reduced CYP3A4 activity, necessitating dose adjustments .

Q. What experimental strategies resolve contradictions in clinical efficacy data for MND in hypertrophic cardiomyopathy (HCM)?

- Methodological Answer : Heterogeneity in HCM patient populations (e.g., obstruction severity, prior disopyramide use) confounds direct comparisons. Design randomized trials stratifying patients by baseline LVOT gradient and prior therapy. Meta-analyses of observational studies should adjust for confounding via propensity scoring, as real-world MND data often lack randomization .

Q. How can researchers differentiate MND’s antiarrhythmic effects from its negative inotropic actions in preclinical models?

- Methodological Answer : Employ isolated Langendorff-perfused hearts to assess electrophysiological parameters (e.g., action potential duration) separately from contractility. Use selective sodium channel blockers (e.g., tetrodotoxin) to isolate MND’s ion channel effects. Dose-response curves in ex vivo models clarify threshold concentrations for therapeutic vs. adverse effects .

Q. What analytical pitfalls arise when quantifying MND in the presence of co-administered drugs like amitriptyline?

- Methodological Answer : Amitriptyline co-elutes with MND in conventional TLC (Rf ≈ 0.9). Switch to HPTLC with silica gel 60 F254 plates and a mobile phase of chloroform:methanol:ammonia (75:25:1). Validate specificity via spiked serum samples and confirm absence of cross-reactivity using UV spectral overlays .

Data Interpretation and Reporting

Q. How should researchers address batch-to-batch variability in MND reference standards?

- Methodological Answer : Source certified reference materials (CRMs) from pharmacopeial agencies (e.g., USP). Perform parallel assays using in-house synthesized MND and CRMs to validate purity via melting point, HPLC-UV, and mass spectrometry. Report relative standard deviations (RSD) for intra-batch (<5%) and inter-batch (<10%) variability .

Q. What statistical approaches are recommended for meta-analyses of MND’s arrhythmia suppression efficacy?

- Methodological Answer : Use random-effects models to account for between-study heterogeneity. Perform sensitivity analyses excluding studies with high risk of bias (e.g., non-blinded designs). Report I² statistics to quantify inconsistency; I² >50% indicates substantial heterogeneity requiring subgroup analysis by patient age or ejection fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.